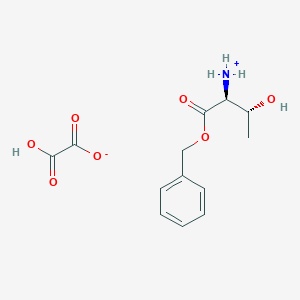

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate

Description

Properties

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBVEEGVIGATLZ-SCYNACPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723810 | |

| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201274-07-9 | |

| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is a chiral compound that belongs to the class of amino acid derivatives. Its unique stereochemistry and functional groups contribute to its distinct biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and comparative data.

- Chemical Formula : C₁₃H₁₇NO₇

- Molecular Weight : 299.28 g/mol

- CAS Number : 201274-07-9

- Structure : The compound features a benzyl group attached to a 2-amino-3-hydroxybutanoate backbone, with oxalate salt formation enhancing its solubility and stability .

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Modulation : Interaction studies indicate that this compound may modulate various enzymes, impacting metabolic pathways essential for cellular function.

- Receptor Binding Affinity : Research suggests that this compound has binding affinities for certain receptors, which could be pivotal in therapeutic applications.

- Antioxidant Properties : Preliminary studies have indicated potential antioxidant effects, which could make it beneficial in mitigating oxidative stress-related conditions.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exhibit neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Alanine | Simple amino acid | Found naturally in proteins; non-chiral |

| L-Tyrosine | Contains a phenolic hydroxyl group | Precursor for neurotransmitters like dopamine |

| This compound | Chiral with enhanced lipophilicity | Unique stereochemistry enhances biological activity compared to simpler amino acids |

Study on Receptor Interactions

A study focused on the interaction of this compound with NMDA receptors demonstrated enhanced modulation capabilities compared to other amino acid derivatives. This suggests potential applications in treating conditions like Alzheimer's disease where NMDA receptor activity is crucial .

Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity of this compound showed significant free radical scavenging activity. This property is particularly valuable in developing supplements aimed at reducing oxidative damage in cells.

Neuroprotective Studies

Research conducted on neuroprotective effects indicated that this compound could inhibit apoptosis in neuronal cells under stress conditions. This finding opens avenues for its use in neuroprotective therapies .

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various therapeutic agents. Its structural similarity to amino acids makes it suitable for modifications that can lead to the development of new drugs targeting metabolic disorders and other health conditions. For instance, it has been utilized in the synthesis of non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are critical in antiretroviral therapy for HIV treatment .

Research has shown that (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate exhibits biological activity due to its interactions with various enzymes and receptors. Its role as a threonine derivative allows it to participate in metabolic processes, potentially influencing protein synthesis. Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in cancer progression, such as steroid sulfatase, making it a candidate for cancer therapeutics .

Organocatalysis

The compound has been explored as an organocatalyst in enantioselective reactions. For example, it has been used in the addition of allylboron compounds to imines and ketones, showcasing its utility in asymmetric synthesis . This application highlights the compound's versatility in organic chemistry and its potential for developing chiral molecules.

Case Study 1: Synthesis of NNRTIs

A study published by MDPI explored the design and synthesis of novel NNRTIs using this compound as a precursor. The research demonstrated that modifications to this compound could yield effective inhibitors against reverse transcriptase, providing insights into new therapeutic strategies for HIV treatment .

Case Study 2: Inhibition of Steroid Sulfatase

Another significant application was reported in research focusing on steroid sulfatase inhibitors derived from this compound. The study highlighted how specific structural modifications enhanced the inhibitory potency against estrogen-dependent cancers, indicating the compound's potential role in cancer therapy .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light, inert atmosphere, and room temperature storage to prevent degradation .

- Hazards : Classified with warning signals (H302, H315, H319, H335), indicating toxicity upon ingestion, skin/eye irritation, and respiratory sensitivity .

Comparison with Structurally Similar Compounds

The compound belongs to a family of amino-hydroxybutanoate esters with variations in ester groups, counterions, and stereochemistry. Below is a detailed comparison with its analogs:

Structural and Functional Analogues

Key Comparative Findings

Stereochemical Influence on Bioactivity

The (2S,3R) configuration is critical for interactions with enzymes like hydroxyisocaproate dehydrogenase (HILDH), as demonstrated in studies on 4-HIL stereoisomers . For instance, (2S,3R,4R)-4-HIL binds more effectively to HILDH via hydrogen bonds and salt bridges compared to its (2S,3R,4S) counterpart .

Counterion Effects on Solubility and Stability

- Oxalate vs. Hydrochloride : The oxalate counterion in the target compound may reduce aqueous solubility compared to hydrochloride salts, which are generally more hydrophilic .

- Stability : Oxalate salts often require inert storage conditions due to sensitivity to light and moisture, whereas hydrochlorides are more stable under ambient conditions .

Preparation Methods

Protection of the Amino Group

L-threonine’s primary amine is protected to prevent undesired side reactions during esterification. The tert-butoxycarbonyl (Boc) group is commonly employed due to its stability under basic conditions and ease of removal.

Procedure :

-

Dissolve L-threonine (10 mmol) in a mixture of water (20 mL) and 1,4-dioxane (10 mL).

-

Add Boc anhydride (12 mmol) and adjust pH to 8–9 using sodium bicarbonate.

-

Stir at room temperature for 12 hours.

-

Acidify with 1 M HCl to pH 2–3 and extract with ethyl acetate.

-

Dry over anhydrous sodium sulfate and evaporate to yield Boc-L-threonine.

Esterification of the Carboxylic Acid

The protected carboxylic acid is activated for esterification. Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred for its mild conditions.

Procedure :

-

Dissolve Boc-L-threonine (5 mmol) in dry dichloromethane (15 mL).

-

Add DCC (6 mmol), DMAP (0.5 mmol), and benzyl alcohol (6 mmol).

-

Stir under nitrogen at 0°C for 1 hour, then warm to room temperature for 24 hours.

-

Filter to remove dicyclohexylurea, wash with 1 M HCl, and concentrate to obtain benzyl Boc-L-threoninate.

Deprotection of the Amino Group

The Boc group is cleaved under acidic conditions to regenerate the free amine.

Procedure :

Oxalate Salt Formation

The free base is converted to the oxalate salt to enhance stability and solubility.

Procedure :

-

Dissolve benzyl L-threoninate (3 mmol) in ethanol (10 mL).

-

Add oxalic acid (1.5 mmol) dissolved in ethanol (5 mL).

-

Stir at 50°C for 1 hour, then cool to 4°C to crystallize.

Alternative Synthetic Routes

Direct Esterification Without Protection

In some protocols, the amino group remains protonated during esterification, bypassing protection steps.

Procedure :

-

Suspend L-threonine hydrochloride (5 mmol) in dry benzyl alcohol (15 mL).

-

Add thionyl chloride (1 mL) dropwise at 0°C.

-

Reflux for 6 hours, then concentrate.

-

Neutralize with sodium bicarbonate and extract with ethyl acetate.

-

Proceed to oxalate salt formation as above.

Yield : ~60% (lower due to side reactions at the amino group).

Enzymatic Esterification

Lipase-catalyzed esterification offers an enantioselective alternative.

Procedure :

-

Mix L-threonine (5 mmol), benzyl alcohol (10 mmol), and immobilized lipase (e.g., CAL-B) in tert-butanol.

-

Stir at 40°C for 48 hours.

-

Filter, concentrate, and purify via column chromatography.

Advantage : Higher stereochemical fidelity; Disadvantage : Longer reaction times.

Optimization and Challenges

Stereochemical Purity

Racemization at the α-carbon during esterification is a critical concern. Low temperatures (0–5°C) and minimized reaction times are essential to preserve configuration.

Solvent Selection

-

Polar aprotic solvents (e.g., DMF, DCM) favor esterification but may solubilize byproducts.

-

Ethanol/water mixtures optimize oxalate crystallization.

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) yields high-purity crystals.

-

Column chromatography : Required for enzymatic routes (hexane/ethyl acetate gradient).

Analytical Characterization

Post-synthesis validation ensures structural and chemical fidelity:

Comparative Analysis of Methods

| Method | Yield | Stereopurity | Complexity |

|---|---|---|---|

| Protection-Deprotection | 75% | >99% ee | High |

| Direct Esterification | 60% | 90% ee | Moderate |

| Enzymatic | 55% | >99% ee | Low |

Industrial-Scale Considerations

Large-scale production faces challenges in cost-effective catalysis and waste management. Continuous flow reactors and immobilized enzymes are emerging solutions to enhance efficiency and reduce solvent use.

Q & A

Q. What are the recommended synthetic routes for (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, and how can enantiomeric purity be ensured?

The synthesis typically involves multi-step protection-deprotection strategies. For example, amino and hydroxyl groups may be protected using benzyloxycarbonyl (Cbz) or benzyl groups. A key step is the stereoselective formation of the (2S,3R) configuration, which can be achieved using chiral catalysts or enzymatic resolution. Enantiomeric purity should be verified via chiral HPLC or polarimetry, with baseline separation of diastereomers (e.g., using a Chiralpak® column with a hexane/isopropanol mobile phase) . Post-synthesis, oxalate salt formation is employed to enhance crystallinity and stability .

Q. What spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- NMR : H and C NMR to confirm stereochemistry (e.g., coupling constants for vicinal protons at C2 and C3) and oxalate coordination.

- IR : Peaks at ~1730 cm (ester C=O), ~1650 cm (amide I band), and broad O-H stretches (~2500-3500 cm) for the oxalate moiety.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H] expected at m/z 390.4 for CHNO) and fragmentation patterns .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the ester and oxalate groups. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption .

- Handling : Use gloves and eye protection in a fume hood. Avoid contact with strong acids/bases, which may cleave the benzyl ester or oxalate .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from differences in assay conditions. Researchers should:

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

Molecular docking studies suggest the (2S,3R) configuration aligns with the active sites of proteases (e.g., ClpP) via hydrogen bonding between the 3-hydroxy group and catalytic residues. Enantiomeric inversion (e.g., 2R,3S) reduces binding affinity by >50%, as shown in kinetic assays (K values) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key issues include:

- Low Yield in Oxalate Salt Formation : Optimize stoichiometry (1:1 molar ratio of free base to oxalic acid) and crystallization conditions (e.g., slow cooling in ethanol/water).

- Byproduct Formation : Monitor for benzyl alcohol derivatives via LC-MS during ester hydrolysis steps.

- Purification : Use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients .

Q. How can researchers validate the metabolic stability of this compound in preclinical models?

Conduct:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, quantifying parent compound depletion via LC-MS/MS.

- Plasma Stability Tests : Measure degradation in plasma at 37°C over 24 hours.

- In Vivo PK : Administer IV/PO doses in rodents, with serial blood sampling to calculate AUC, t, and bioavailability .

Methodological Resources

- Stereochemical Analysis : X-ray crystallography (single-crystal) for absolute configuration confirmation .

- Reaction Optimization : DoE (Design of Experiments) to identify critical parameters (temperature, solvent polarity) in asymmetric synthesis .

- Data Reproducibility : Share raw spectral data and chromatograms in public repositories (e.g., Zenodo) to facilitate cross-lab validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.